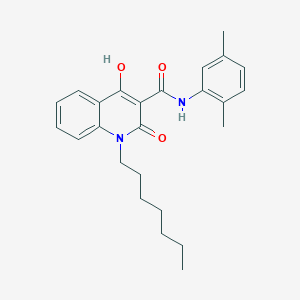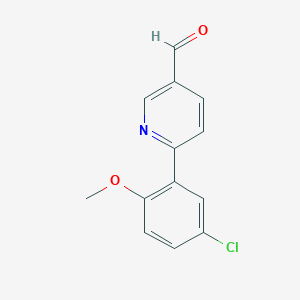
2-(4-Bromophenyl)-2-oxoethyl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline core substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction, which is used to form carbon-carbon bonds between aryl halides and terminal alkynes . This reaction is catalyzed by palladium and often requires a copper co-catalyst. The reaction conditions usually involve a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions using high-temperature ball-milling techniques. This method enhances the efficiency and yield of the reaction by eliminating the need for bulk solvents and reducing reaction times .
化学反应分析
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated quinoline compounds.
科学研究应用
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
作用机制
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE
- 4-[(4-BROMOPHENYL)ETHYNYL]PYRIDINE : Similar in structure but with a pyridine core instead of quinoline .
- 1,2-BIS(3,4-DIMETHOXYPHENYL)ETHANE-1,2-DIONE : Features a different substitution pattern and functional groups .
Uniqueness
2-(4-BROMOPHENYL)-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE is unique due to its specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in materials science and medicinal chemistry.
属性
分子式 |
C31H30BrNO3 |
|---|---|
分子量 |
544.5 g/mol |
IUPAC 名称 |
[2-(4-bromophenyl)-2-oxoethyl] 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C31H30BrNO3/c1-3-4-5-6-7-22-9-11-23(12-10-22)29-19-27(26-18-21(2)8-17-28(26)33-29)31(35)36-20-30(34)24-13-15-25(32)16-14-24/h8-19H,3-7,20H2,1-2H3 |
InChI 键 |
DJOPEBWKHZITCD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051862.png)
![3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12051871.png)
![4-Pyridinecarboxylic acid, 2-[(2-methoxyethyl)methylamino]-](/img/structure/B12051875.png)


![5-{4-[(E)-(4-chlorophenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12051890.png)

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12051909.png)
![tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate](/img/structure/B12051912.png)

![3-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12051925.png)


